N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3-phenyl-propionamide
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Overview
Description
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3-phenyl-propionamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a sulfonamide group, and a phenyl-propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3-phenyl-propionamide typically involves multiple steps, including the formation of the pyrimidine ring, sulfonamide linkage, and the final coupling with the phenyl-propionamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3-phenyl-propionamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3-phenyl-propionamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Mechanism of Action
The mechanism of action of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3-phenyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3-phenyl-propionamide include:
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- 2,4-Dichloro-N-(4-(2,6-dimethoxy-pyrimidin-4-ylsulfamoyl)-phenyl)-benzamide
- N-{4-[(2,6-Dimethyl-4-pyrimidinyl)sulfamoyl]phenyl}-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-15-14-20(23-16(2)22-15)25-29(27,28)19-11-9-18(10-12-19)24-21(26)13-8-17-6-4-3-5-7-17/h3-7,9-12,14H,8,13H2,1-2H3,(H,24,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIHBLDDYXEECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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